
Dobutamine
概要
説明
ドブタミンは、合成カテコールアミンであり、主に急性心不全および心原性ショックの治療に使用される直接作用性強心剤です。米国では、1978年に初めて医療用として承認されました。ドブタミンは、心臓のβ1アドレナリン受容体を刺激することにより作用し、心筋収縮力と心拍出量の増加をもたらし、その結果、心臓の拍出量の改善につながります .
準備方法
ドブタミンは、さまざまな方法で合成することができます。一般的な方法の1つは、特定の条件下で4-(2-アミノエチル)ピロカテコールと4-(4-ヒドロキシフェニル)-2-ブタノンを反応させることです。反応には通常、メタノールやエタノールなどの溶媒が必要であり、生成物は結晶化によって精製されます . 工業生産方法では、同様の合成経路が採用されますが、より大規模に行われ、最終生成物の高純度と安定性が確保されます .
化学反応の分析
ドブタミンは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応で形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ドブタミンを酸化すると、キノンが生成される可能性があり、還元すると、カテコール誘導体が生成される可能性があります .
科学研究への応用
ドブタミンは、特に医学と生物学の分野で、幅広い科学研究への応用がされています。心臓のストレス試験で、心筋機能を評価し、冠動脈疾患を検出するために一般的に使用されます。進行性の心不全の管理において、ドブタミンは強心サポートを提供し、心臓の拍出量を改善するために使用されます . さらに、ドブタミンストレス心臓磁気共鳴画像法は、心筋虚血と生存率を評価するために使用される非侵襲的な技術です . 薬理学の分野では、ドブタミンは、βアドレナリン受容体アゴニストとその心臓機能への影響を研究するためのモデル化合物として役立ちます .
科学的研究の応用
Dobutamine has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is commonly used in cardiac stress tests to evaluate myocardial function and detect coronary artery disease. In advanced heart failure management, this compound is used to provide inotropic support and improve cardiac output . Additionally, this compound stress cardiovascular magnetic resonance imaging is a non-invasive technique used to assess myocardial ischemia and viability . In the field of pharmacology, this compound serves as a model compound for studying beta-adrenergic receptor agonists and their effects on cardiac function .
作用機序
ドブタミンは、心臓のβ1アドレナリン受容体を直接刺激することでその効果を発揮します。この刺激は、心筋収縮力と心拍出量の増加につながり、心臓の拍出量の強化につながります。ドブタミンの主要な分子標的は、Gsタンパク質に結合したβ1アドレナリン受容体です。この受容体の活性化は、アデニル酸シクラーゼの活性化につながり、環状アデノシン一リン酸(cAMP)レベルの増加、その後のタンパク質キナーゼA(PKA)の活性化につながります。PKAは、カルシウム処理に関与するさまざまなタンパク質をリン酸化し、心臓の筋細胞へのカルシウム流入の増加と収縮力の強化につながります .
類似化合物との比較
ドブタミンは、ミルリノン、ドパミン、イソプロテレノールなどの他の強心剤と比較されることがよくあります。ミルリノンは、ドブタミンと同様に心不全の治療に使用されますが、ホスホジエステラーゼ3を阻害することで作用し、cAMPレベルの増加と血管拡張につながります . ドパミンは、別の強心剤であり、β1およびα1アドレナリン受容体に影響を与える、より広い受容体活性を持っており、さまざまな臨床設定で使用されています . イソプロテレノールは、心拍数と収縮力を高める非選択的βアドレナリン作動薬ですが、非選択性のためにあまり使用されていません . ドブタミンの主な利点は、選択的なβ1アドレナリン受容体活性であり、最小限の頻脈作用と血管拡張作用で強力な強心サポートを提供します .
生物活性
Dobutamine is a synthetic sympathomimetic amine primarily used as an inotropic agent in the management of heart failure. Its pharmacological profile is characterized by its ability to enhance cardiac output by increasing myocardial contractility and stroke volume while simultaneously reducing peripheral vascular resistance. This article explores the biological activity of this compound, including its mechanisms of action, clinical applications, and relevant research findings.
This compound primarily exerts its effects through the stimulation of beta-1 adrenergic receptors in the heart. This stimulation leads to:
- Increased Myocardial Contractility : this compound enhances the force of cardiac contractions, thereby improving stroke volume and cardiac output.
- Reduced Peripheral Vascular Resistance : The drug also has a mild vasodilatory effect mediated by beta-2 adrenergic receptor stimulation, which can offset some of the vasoconstrictive effects mediated by alpha-1 receptors .
The complexity of this compound's action is highlighted by its interaction with multiple adrenergic receptors. At therapeutic doses, it selectively stimulates beta-1 receptors while also having some activity on beta-2 and alpha-1 receptors, contributing to its nuanced hemodynamic effects .
Clinical Applications
This compound is mainly indicated for:
- Acute Heart Failure : It is commonly used in patients with low-output heart failure to improve hemodynamics.
- Cardiac Stress Testing : this compound can induce stress in patients unable to undergo exercise testing due to various health conditions.
Hemodynamic Effects
A meta-analysis demonstrated that this compound significantly increases contractility indices and improves both systolic and diastolic function in patients with septic myocardial dysfunction. Key findings included:
- Enhanced left ventricular ejection fraction (LVEF) and global longitudinal peak systolic strain.
- Decreased systemic vascular resistance and arterial pressure, indicating reduced afterload .
Case Studies
- Home this compound Therapy : A study analyzed 19 patients on continuous home intravenous this compound therapy. The one-year survival rate was found to be 32%. Factors predictive of survival included renal function and brain natriuretic peptide (BNP) levels .
- Comparative Efficacy : In a randomized trial comparing levosimendan and this compound, no significant differences were found in all-cause mortality rates at 180 days post-treatment, although this compound showed a slightly higher mortality rate (28% vs. 26% for levosimendan) .
Tolerance and Side Effects
While this compound is effective, it can also lead to poor tolerance in some patients. A significant portion (66%) of patients discontinued treatment due to adverse effects, which were often exacerbated by acidosis or severe cardiac conditions . Common side effects include:
- Tachycardia
- Hypotension
- Arrhythmias
Summary Table of Key Findings
Study/Trial | Population Size | Key Findings | Survival Rate |
---|---|---|---|
Home this compound Therapy | 19 | 32% survival at one year; predictive factors included renal function | 32% |
Levosimendan vs this compound | 1320 | No significant difference in mortality; this compound group had higher mortality | 28% |
Hemodynamic Effects | 32 | Increased contractility indices; decreased afterload | Not specified |
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for optimizing dobutamine stress echocardiography (DSE) in detecting coronary artery disease (CAD)?
- Methodological Answer : DSE protocols should employ step-wise this compound infusion (5–40 μg/kg/min) with continuous echocardiographic monitoring. Key endpoints include new regional wall motion abnormalities (RWMA) and hyperdynamic responses. Digital storage of echocardiograms allows simultaneous rest-stress image analysis. Sensitivity (89%) and specificity (85%) are maximized by terminating infusion upon RWMA development, particularly in patients with multivessel disease .
Q. Which hemodynamic parameters should be prioritized when monitoring this compound infusion in experimental settings?
- Methodological Answer : Systolic blood pressure (SBP) is the most sensitive hemodynamic marker, as shown in single- and double-infusion paradigms. Other parameters (diastolic BP, heart rate, SpO₂) show minimal changes. Continuous ECG monitoring is essential to detect arrhythmias, though severe complications are rare in controlled studies .
Q. How does this compound’s racemic composition influence its adrenergic receptor activity?
- Methodological Answer : The levo-enantiomer primarily activates α₁-adrenergic receptors (vasoconstriction) and weakly stimulates β₂-receptors, while the dextro-enantiomer acts as a β₁/β₂-agonist with α₁-blocking effects. This dual activity results in net inotropy with mild vasodilation. Researchers should account for enantiomer-specific effects when interpreting hemodynamic responses .
Q. What criteria guide the selection of this compound versus adenosine for pharmacological stress testing?
- Methodological Answer : this compound is superior for wall motion analysis (85% sensitivity for CAD detection), while adenosine is better suited for perfusion imaging (86% sensitivity with ⁹⁹ᵐTc-MIBI SPECT). Cross-comparative studies in the same patients recommend this compound for functional assessment and adenosine for microvascular evaluation .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s efficacy in heart failure outcomes?
- Methodological Answer : Systematic reviews should stratify trials by patient subgroups (e.g., acute vs. chronic heart failure) and control for confounders like concomitant dopamine use. Meta-analyses must assess heterogeneity via I² statistics and sensitivity analyses. For example, the SURVIVE trial found no mortality difference between this compound and levosimendan at 180 days, highlighting the need for phenotype-specific protocols .
Q. Why does this compound improve cardiac output (CO) in septic shock without ameliorating microcirculatory perfusion?
- Methodological Answer : Randomized controlled trials (RCTs) measuring sublingual microcirculation (e.g., sidestream dark-field imaging) show that CO increases do not correlate with capillary perfusion. Methodologically, pairing CO measurements with lactate clearance and microvascular flow indices (MFI) can disentangle macrovascular vs. microvascular effects .
Q. What experimental approaches elucidate subadditive effects when combining this compound with epinephrine?
- Methodological Answer : Isobolographic analysis in human lymphocytes and postoperative patients reveals antagonism: this compound reduces cAMP production induced by epinephrine. Researchers should use concentration-response curves and fractional effect models to quantify interaction magnitudes. Clinical studies should measure cardiac index (CI) and systemic vascular resistance (SVR) to validate in vitro findings .
Q. How can myocardial contrast echocardiography (MCE) refine prognostic models in CAD patients undergoing DSE?
- Methodological Answer : Real-time MCE refilling rates (parameter b) and plateau intensity (A) during this compound stress predict adverse events. Multivariate Cox models incorporating resting ejection fraction (<50%), hypercholesterolemia, and abnormal perfusion (RR = 5.2) improve risk stratification. Three-year survival rates differ significantly between normal perfusion (95%) and abnormal perfusion (68%) cohorts .
Q. What methodological precautions are necessary when measuring this compound-induced changes in oxygen consumption (VO₂) in sepsis?
- Methodological Answer : Avoid mathematical coupling by simultaneously using direct respiratory gas analysis (VO₂DIR) and indirect Fick-derived calculations (VO₂INDIR). Graded this compound infusions (2–10 μg/kg/min) should be paired with lactate and mixed venous oxygen saturation (SvO₂) measurements to distinguish true VO₂ increases from artifacts .
特性
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWZLRBJNMZMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52663-81-7 (hydrochloride), 74753-15-4 (hydrobromide) | |
Record name | Dobutamine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022958 | |
Record name | DL-Dobutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dobutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.37e-02 g/L | |
Record name | Dobutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dobutamine directly stimulates beta-1 receptors of the heart to increase myocardial contractility and stroke volume, resulting in increased cardiac output. | |
Record name | Dobutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
34368-04-2 | |
Record name | Dobutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34368-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dobutamine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dobutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DL-Dobutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOBUTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S12J47372 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dobutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184-186 | |
Record name | Dobutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。